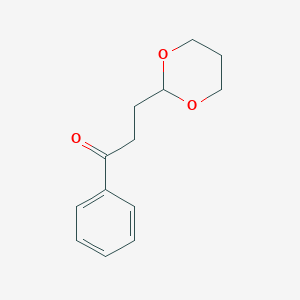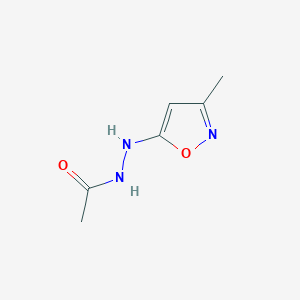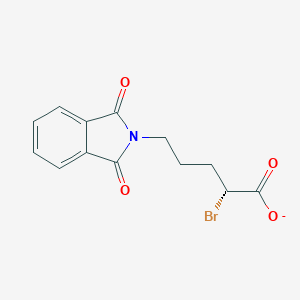![molecular formula C10H10O B061087 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) CAS No. 166762-25-0](/img/structure/B61087.png)
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It is a cyclopropane derivative that has been synthesized by several methods.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in some chemical reactions. It has been shown to react with nucleophiles such as amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of some bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in lab experiments is its high reactivity. It can be used as a starting material for the synthesis of other compounds. Additionally, it has been used in the development of new chemical reactions. However, one of the limitations is its toxicity. It can be harmful if not handled properly.
Orientations Futures
There are several future directions for the use of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in scientific research. One of the directions is the study of its mechanism of action. Additionally, it can be used in the development of new chemical reactions and in the synthesis of natural products and pharmaceuticals. It can also be used in the study of enzyme-catalyzed reactions. Furthermore, it can be used in the development of new antibacterial and anticancer agents.
Conclusion:
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It can be synthesized by several methods and has been used in the synthesis of other compounds, natural products, and pharmaceuticals. Its mechanism of action is not well understood, but it has been shown to have some cytotoxic effects on cancer cells and to inhibit the growth of some bacteria. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) can be synthesized by several methods. One of the commonly used methods is the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl magnesium bromide in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl lithium in the presence of a catalyst. These methods have been used to obtain high yields of the compound with good purity.
Applications De Recherche Scientifique
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) has been widely used in scientific research applications. It has been used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of natural products and pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the development of new chemical reactions.
Propriétés
Numéro CAS |
166762-25-0 |
|---|---|
Nom du produit |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) |
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1S,2S)-2-[(1Z)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5-/t9-,10-/m1/s1 |
Clé InChI |
ZMTIARSTVBEZHL-KWMOZEJZSA-N |
SMILES isomérique |
C=CC#C/C=C\[C@@H]1C[C@@H]1C=O |
SMILES |
C=CC#CC=CC1CC1C=O |
SMILES canonique |
C=CC#CC=CC1CC1C=O |
Synonymes |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



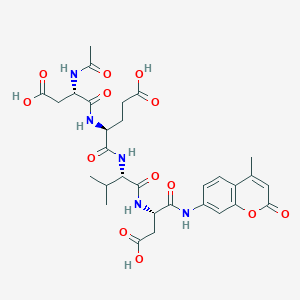
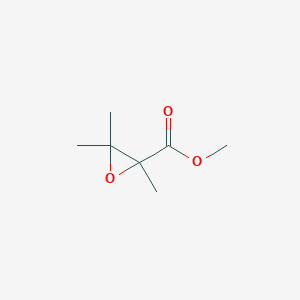

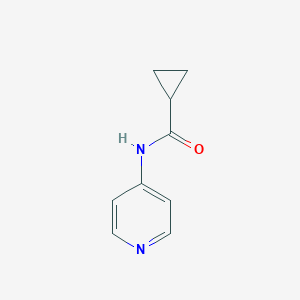
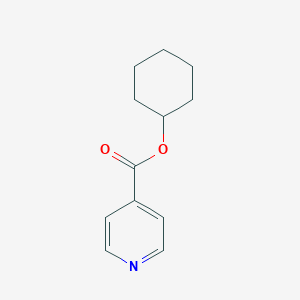
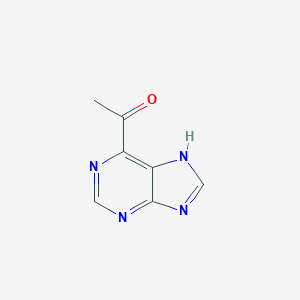
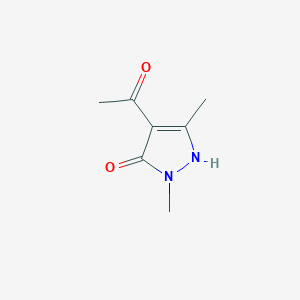
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
